Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-

Physicochemical characterization Medicinal chemistry building blocks Sulfonamide SAR

Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- (CAS 433953-26-5) is a polyhalogenated aromatic sulfonamide small molecule (MF: C13H10BrCl2NO3S; MW: 411.1 g/mol). The compound belongs to the benzenesulfonamide class, distinguished by a specific substitution pattern: a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a 3,4-dichlorophenyl moiety installed on the sulfonamide nitrogen.

Molecular Formula C13H10BrCl2NO3S
Molecular Weight 411.1 g/mol
CAS No. 433953-26-5
Cat. No. B6612721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-
CAS433953-26-5
Molecular FormulaC13H10BrCl2NO3S
Molecular Weight411.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10BrCl2NO3S/c1-20-12-5-2-8(14)6-13(12)21(18,19)17-9-3-4-10(15)11(16)7-9/h2-7,17H,1H3
InChIKeyZBBRGIHTJPFMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- (CAS 433953-26-5): Structural Baseline for Sulfonamide Procurement


Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- (CAS 433953-26-5) is a polyhalogenated aromatic sulfonamide small molecule (MF: C13H10BrCl2NO3S; MW: 411.1 g/mol) . The compound belongs to the benzenesulfonamide class, distinguished by a specific substitution pattern: a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a 3,4-dichlorophenyl moiety installed on the sulfonamide nitrogen . This precise arrangement of three distinct halogen atoms (Br, 2×Cl) and the methoxy donor on the sulfonamide scaffold defines its physicochemical identity and differentiates it from other benzenesulfonamide analogs. Publicly available authoritative databases confirm its existence as a research-use small molecule, though curated bioactivity annotations remain sparse [1].

Why Generic Substitution Is Not Advisable for 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide (433953-26-5)


Benzenesulfonamides with closely related substitution patterns cannot be assumed interchangeable for scientific or industrial use. The specific regio- and chemo-identity of the 5-bromo, 2-methoxy, and N-(3,4-dichlorophenyl) groups collectively govern electronic distribution, steric profile, hydrogen-bonding capacity, and metabolic stability in ways that a simple one-group alteration can completely abolish . For instance, moving the bromine from the 5-position to the 3-position (as in the 3-bromo-N-(3,5-dichlorophenyl)-2-methoxy analog) alters the dipole moment and potential π-stacking geometry, while replacing the 2-methoxy with a hydroxy group introduces an additional hydrogen-bond donor and increases polarity . Such subtle modifications are known to result in order-of-magnitude differences in target binding and pharmacokinetic behavior across benzenesulfonamide series targeting TACE and other enzymes [1]. The following quantitative evidence, where available, demonstrates that even structurally proximate analogs cannot be substituted without rigorous experimental validation.

Quantitative Differentiation Evidence for 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide (433953-26-5) Versus Closest Analogs


Molecular Weight and Heavy Atom Count: 433953-26-5 vs. N-Benzyl Analog (446308-82-3)

The molecular weight of 5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide (411.1 g/mol) is approximately 15% higher than that of the closely related N-benzyl analog 5-bromo-2-methoxy-N-(phenylmethyl)benzenesulfonamide (CAS 446308-82-3, MW: 356.23 g/mol) . This mass difference arises from the replacement of the N-benzyl group with the heavier N-(3,4-dichlorophenyl) moiety, which introduces two additional chlorine atoms and removes the benzylic methylene spacer. The higher molecular weight and halogen content directly impact lipophilicity (predicted LogP increase of approximately 0.8–1.2 units) and polar surface area, which are critical determinants of membrane permeability and protein binding in drug discovery campaigns [1].

Physicochemical characterization Medicinal chemistry building blocks Sulfonamide SAR

Predicted Lipophilicity Shift: 2-Methoxy vs. 2-Hydroxy Analog Comparison

The 2-methoxy group in 433953-26-5 is expected to substantially elevate lipophilicity compared to the 2-hydroxy analog (benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxy-, hypothetical but synthetically accessible). While no experimental logP data are available for either compound, in silico prediction using the XLogP3-AA algorithm on analogous benzenesulfonamide pairs indicates that O-methylation consistently increases logP by approximately 0.5–0.7 log units relative to the free phenol [1]. This shift is comparable to the measured logP difference between 2-methoxybenzenesulfonamide (predicted XLogP3: ~1.2) and 2-hydroxybenzenesulfonamide (predicted XLogP3: ~0.5) [1].

ADME prediction Sulfonamide drug design LogP comparison

3,4-Dichloro Substitution Pattern: Differentiated Reactivity vs. 3,5-Dichloro Analog

The N-(3,4-dichlorophenyl) substitution pattern in 433953-26-5 places the two chlorine atoms in a vicinal arrangement on the N-phenyl ring, creating a distinct electronic environment compared to the 3,5-dichloro regioisomer . In nucleophilic aromatic substitution (SNAr) reactions, the 3,4-dichloro pattern activates the 4-position (para to the sulfonamide nitrogen) more strongly than the 3,5-dichloro pattern activates any single position, due to the combined electron-withdrawing effect of the adjacent chlorine and the sulfonamide group [1]. This regiochemical differentiation is critical for downstream derivatization strategies in medicinal chemistry campaigns.

Regioisomer comparison Sulfonamide reactivity Nucleophilic aromatic substitution

Crystallographic and Structural Differentiation: Halogen Bonding Potential

The presence of three distinct halogen atoms (Br, two Cl) in 433953-26-5 provides a richer halogen-bonding donor landscape compared to mono-halogenated or non-halogenated benzenesulfonamide analogs . Structural studies on related arylsulfonamides demonstrate that bromine substituents can engage in Type I and Type II halogen···halogen interactions that significantly influence crystal packing, melting point, and solubility [1]. The 5-bromo substituent, in particular, is geometrically positioned to participate in intermolecular halogen bonds that are absent in the 5-unsubstituted or 5-chloro analogs, potentially affecting solid-form stability and formulation behavior [1].

Crystal engineering Halogen bonding Sulfonamide solid-state properties

Best-Fit Research and Industrial Application Scenarios for Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- (433953-26-5)


Medicinal Chemistry: Sulfonamide-Based TACE/MMP Inhibitor Lead Optimization

The compound's 3,4-dichlorophenylsulfonamide motif aligns with pharmacophoric elements described in benzenesulfonamide TACE (TNFα-converting enzyme) inhibitor patents [1]. The 5-bromo substituent provides a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to explore vectors extending from the benzenesulfonamide core, while the 2-methoxy group modulates electronic properties without introducing an additional hydrogen-bond donor that could compromise oral bioavailability [1]. The molecular weight (411.1 g/mol) falls within the lead-like space, but the elevated logP (predicted ~3.5) suggests the compound is best suited for early-stage SAR exploration rather than late-stage optimization without further polarity adjustment.

Chemical Biology: Halogen-Enriched Probe for Crystallographic Fragment Screening

The combination of bromine and two chlorine atoms provides anomalous scattering signals for X-ray crystallography, making 433953-26-5 a candidate fragment for halogen-enriched screening libraries [2]. The rigid benzenesulfonamide core with defined halogen positions facilitates unambiguous electron density assignment in protein-ligand co-crystal structures. The compound's three halogen atoms (Br, 2×Cl) offer multiple anomalous scattering wavelengths, enabling phasing of protein structures without additional heavy-atom derivatization [2].

Synthetic Methodology: Substrate for Chemoselective Cross-Coupling Reaction Development

The orthogonal reactivity of the 5-bromo substituent (suitable for Suzuki, Buchwald-Hartwig, and Ullmann couplings) combined with the two potentially labile chlorine atoms on the N-phenyl ring makes 433953-26-5 an excellent test substrate for developing chemoselective cross-coupling methodologies [1]. The methoxy group at position 2 can serve as a directing group for C-H activation reactions, while the sulfonamide NH provides a handle for further N-functionalization. The distinct reactivity difference between the C-Br bond and the C-Cl bonds (typical Δbond dissociation energy: ~15 kcal/mol) allows sequential derivatization strategies that are not possible with uniformly halogenated analogs [1].

Physicochemical Reference: Multi-Halogenated Sulfonamide for logP/LogD Calibration Sets

With its three distinct halogen atoms and methoxy group, 433953-26-5 serves as a valuable reference compound for calibrating in silico logP/logD prediction algorithms on polyhalogenated sulfonamides [1]. The experimental determination of its chromatographic hydrophobicity index (CHI) or shake-flask logP would provide a data point that bridges the gap between mono-halogenated and fully halogenated benzenesulfonamide chemical space, improving the accuracy of ADME models for this compound class.

Quote Request

Request a Quote for Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.